

An In-depth Technical Guide to the Synthesis of Azido-PEG7-alcohol

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Compound of Interest

Compound Name: Azido-PEG7-alcohol

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This technical guide provides a comprehensive overview of the synthesis pathway for **Azido-PEG7-alcohol**, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3]} Its structure, featuring a reactive azide group and a terminal hydroxyl group on a flexible heptaethylene glycol spacer, allows for its application in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).^{[1][2]}

Synthesis Pathway Overview

The synthesis of **Azido-PEG7-alcohol** is typically achieved through a robust two-step process starting from heptaethylene glycol. The first step involves the conversion of the terminal hydroxyl group into a good leaving group, typically a mesylate. This is followed by a nucleophilic substitution reaction where the mesylate is displaced by an azide ion to yield the final product. This method is a common and efficient way to produce azide-terminated polyethylene glycol derivatives.

Experimental Protocols

The following protocols are based on established methods for the synthesis of azide-terminated polyethylene glycols and are adapted for the specific synthesis of **Azido-PEG7-alcohol**.

Step 1: Mesylation of Heptaethylene Glycol

This procedure details the conversion of the terminal hydroxyl group of heptaethylene glycol to a methanesulfonyl (mesyl) group, which is an excellent leaving group for the subsequent azidation step.

Materials:

- Heptaethylene glycol
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et₃N)
- Methanesulfonyl chloride (MsCl)
- Deionized water
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In an oven-dried flask under an inert atmosphere (e.g., argon), dissolve heptaethylene glycol (1 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.3-1.5 equivalents) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add methanesulfonyl chloride (1.2-2.1 equivalents) dropwise to the cooled solution.
- Allow the reaction to stir at 0 °C for several hours, with the option to warm to room temperature if the reaction proceeds slowly, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water.

- Separate the organic layer and wash it successively with deionized water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptaethylene glycol mesylate.

Step 2: Azidation of Heptaethylene Glycol Mesylate

This protocol describes the nucleophilic substitution of the mesylate group with sodium azide to yield **Azido-PEG7-alcohol**.

Materials:

- Heptaethylene glycol mesylate (from Step 1)
- Ethanol
- Sodium azide (NaN_3)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the crude heptaethylene glycol mesylate (1 equivalent) in ethanol.
- Add sodium azide (1.5 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for approximately 12 hours.
- After cooling to room temperature, remove the ethanol by rotary evaporation.
- Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, **Azido-PEG7-alcohol**.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of **Azido-PEG7-alcohol** based on similar reported procedures.

Parameter	Value	Reference
Starting Material	Heptaethylene glycol	-
Intermediate	Heptaethylene glycol mesylate	-
Final Product	Azido-PEG7-alcohol	-
Reported Azidation Yield	97%	
Purity (Commercial)	>95% - 98%	

Product Characterization

The successful synthesis of **Azido-PEG7-alcohol** and its intermediate can be confirmed using standard analytical techniques.

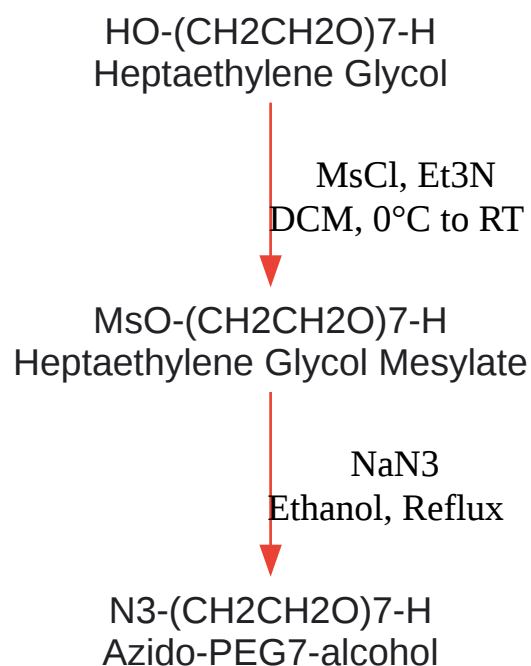
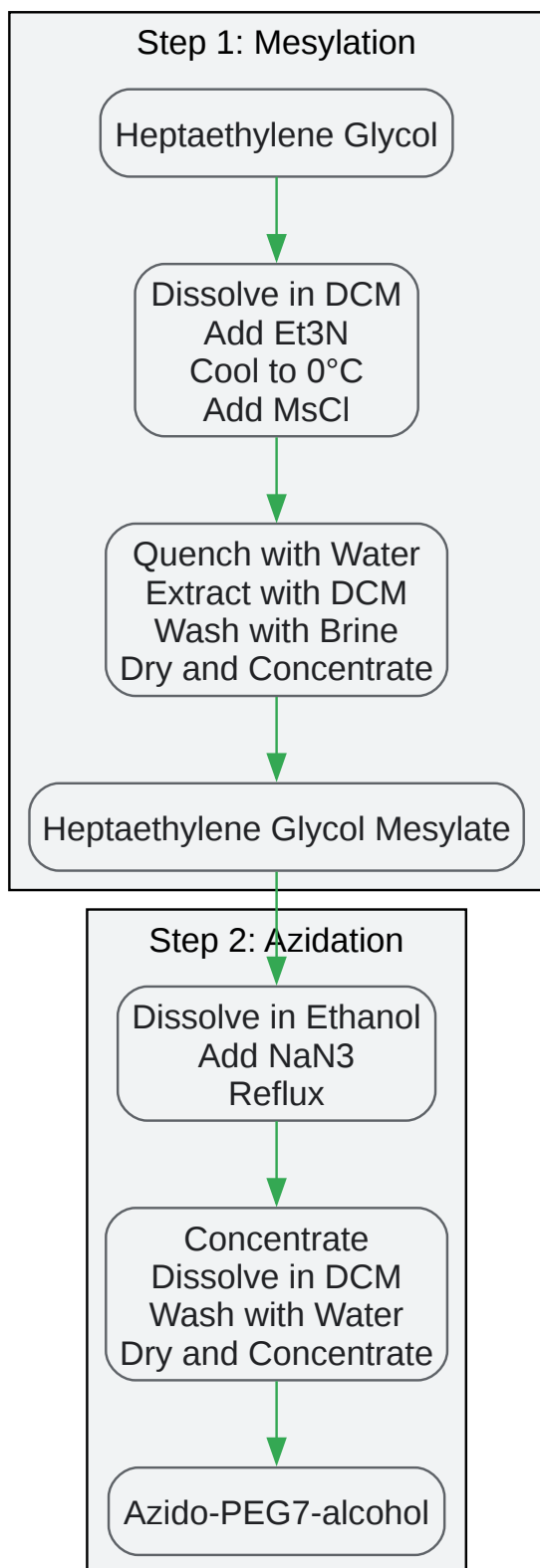
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C):** NMR is used to confirm the structure of the mesylate intermediate and the final azide product by identifying characteristic chemical shifts. For azide-terminated PEGs, the appearance of a signal around 3.39 ppm in the ^1H NMR spectrum is indicative of the protons on the carbon adjacent to the azide group.
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

The key properties of **Azido-PEG7-alcohol** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C14H29N3O7	
Molecular Weight	351.4 g/mol	
CAS Number	1274892-60-2	
Appearance	Colorless or Light Yellowish Liquid	
Solubility	Water, DMSO, DCM, DMF	

Visualizing the Synthesis Pathway

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the synthesis of **Azido-PEG7-alcohol**.



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